N'-[(Z)-furan-2-ylmethylidene]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carbohydrazide
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Overview
Description
N’-[(Z)-furan-2-ylmethylidene]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carbohydrazide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a quinoline moiety, and a carbohydrazide group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-furan-2-ylmethylidene]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline-8-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-furan-2-ylmethylidene]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N’-[(Z)-furan-2-ylmethylidene]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
N’-[(Z)-furan-2-ylmethylidene]-1,3-benzothiazole-2-carbohydrazone: This compound shares a similar furan ring and carbohydrazone group but differs in the presence of a benzothiazole moiety.
N’-[(Z)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide: This compound also contains a furan ring and carbohydrazide group but includes a hydroxybenzene moiety.
Uniqueness
N’-[(Z)-furan-2-ylmethylidene]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carbohydrazide is unique due to its specific combination of a furan ring, quinoline moiety, and carbohydrazide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H19N3O2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-2,2,4-trimethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-12-10-18(2,3)20-16-14(12)7-4-8-15(16)17(22)21-19-11-13-6-5-9-23-13/h4-11,20H,1-3H3,(H,21,22)/b19-11- |
InChI Key |
GFQLHROWOGWGAQ-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)N/N=C\C3=CC=CO3)(C)C |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)NN=CC3=CC=CO3)(C)C |
Origin of Product |
United States |
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